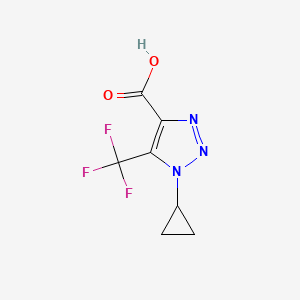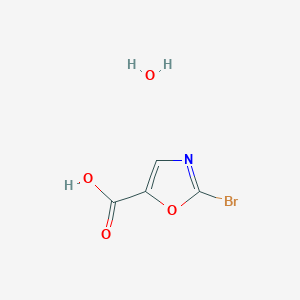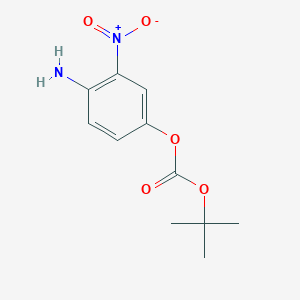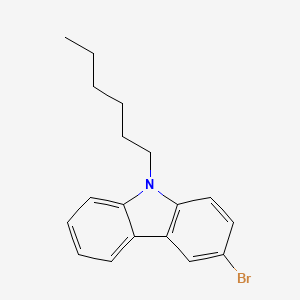
3-Bromo-9-hexyl-9H-carbazole
Vue d'ensemble
Description
3-Bromo-9-hexyl-9H-carbazole is a compound with the molecular formula C18H20BrN and a molecular weight of 330.27 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a general synthesis method for 3-Bromo-9H-carbazole involves the use of N-bromosuccinimide in dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole unit with a bromine atom at the 3-position and a hexyl chain at the 9-position .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The compound has a melting point range of 47.0 to 51.0 degrees Celsius .Applications De Recherche Scientifique
Photophysical Properties and Synthesis Techniques
3-Bromo-9-hexyl-9H-carbazole derivatives have been synthesized and characterized to explore their photophysical properties. Studies like the one conducted by Kremser et al. (2008) have shown that these compounds exhibit significant shifts in absorption and emission maxima when electron-withdrawing groups are introduced. The findings are crucial for developing new materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Kremser et al., 2008).
Chemical Reactivity and Modification
Research has also focused on the chemical reactivity and modification of carbazole derivatives. A study by Iraqi et al. (2006) explored the postmodification of poly(9-alkyl-9H-carbazole-2,7-diyl)s, revealing the potential of brominated polymer as a precursor for further functionalization. This research opens doors to the synthesis of new polymers with diverse functional groups, expanding the utility of carbazole-based materials in various scientific applications (Iraqi et al., 2006).
Environmental and Biological Studies
In the realm of environmental science, the toxicity and interaction of polyhalogenated carbazoles with human receptors have been a subject of study. A recent research by Armas and Apodaca (2022) employed molecular docking to investigate the potential toxicity of these compounds, specifically their interactions with the human androgen receptor. This study is crucial for understanding the environmental impact of these pollutants and their potential risks to human health (Armas & Apodaca, 2022).
Photovoltaic Applications
The development of organic dyes for dye-sensitized solar cells is another intriguing application. Research by Su et al. (2017) on triarylamine organic dyes containing the 9-hexyl-2-(hexyloxy)-9H-carbazole demonstrates the potential of carbazole derivatives in enhancing the efficiency of solar energy conversion. These findings are integral to the advancement of renewable energy technologies (Su et al., 2017).
Antimicrobial and Antitumor Properties
Carbazole derivatives have been evaluated for their antimicrobial and antitumor properties. Studies like the one conducted by Salih et al. (2016) have synthesized new heterocyclic derivatives of 9H-carbazole and tested them as antimicrobial agents, providing insights into the potential pharmaceutical applications of these compounds (Salih et al., 2016).
Safety and Hazards
Orientations Futures
Carbazole derivatives, such as 3-Bromo-9-hexyl-9H-carbazole, are attractive for their potential applications in various organic optoelectronic devices . They exhibit fluorescence in the near-infrared region of the spectrum, making them promising compounds for use as an active emitting layer in near-infrared organic light-emitting diodes (OLEDs) and other possible applications as infrared luminophores .
Mécanisme D'action
Target of Action
3-Bromo-9-hexyl-9H-carbazole is a derivative of carbazole . Carbazole and its derivatives are known to interact with various targets, including the aryl hydrocarbon receptor . .
Mode of Action
It is known that carbazole derivatives can interact with their targets and induce changes at the molecular level . For instance, they can reduce the chance of being oxidized to form excimers or oligomers .
Biochemical Pathways
Carbazole and its derivatives are known to interact with various biochemical pathways .
Result of Action
It is known that carbazole derivatives can induce changes at the molecular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of carbazole derivatives .
Analyse Biochimique
Biochemical Properties
3-Bromo-9-hexyl-9H-carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the ubiquitination/proteasome pathway, JAK/STAT signaling, and TGF-β/Smad signaling . These interactions are crucial as they can influence the degradation of proteins, cell signaling, and other cellular processes. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the cell cycle and checkpoint regulation, which are critical for cell division and proliferation . Additionally, it can modulate the activity of membrane transporters and ion channels, thereby affecting cellular homeostasis and signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in the degradation of proteins, thereby stabilizing specific proteins within the cell . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at room temperature, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and even toxicity. For instance, high doses of this compound have been associated with adverse effects such as cell death and tissue damage . It is crucial to determine the optimal dosage to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
Propriétés
IUPAC Name |
3-bromo-9-hexylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-13-14(19)10-11-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUCKXZMLJFXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40778751 | |
| Record name | 3-Bromo-9-hexyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40778751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156972-74-6 | |
| Record name | 3-Bromo-9-hexyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40778751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-9-hexyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)

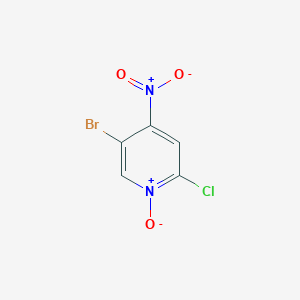
![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)
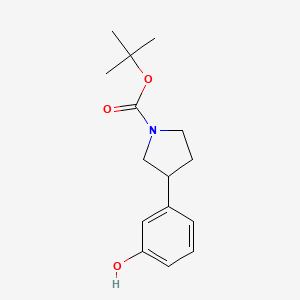
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)
